Apalcillin sodium

描述

“Lumota” 是一种因其独特的化学特性和潜在应用而引起各科学领域广泛关注的化合物。它以其稳定性和反应性而闻名,使其成为化学、生物学、医学和工业领域中值得研究的课题。

准备方法

合成路线和反应条件

Lumota 的合成通常涉及一系列定义明确的化学反应。 一种常见方法包括使用高能技术,例如高压均质和超声波处理 。这些方法确保形成稳定的纳米乳液,这对化合物的稳定性和反应性至关重要。

工业生产方法

在工业环境中,Lumota 的生产通常涉及大型化学反应器,在受控条件下合成该化合物。 催化剂和特定反应条件(如温度和压力)的使用已优化,以最大限度地提高产率和纯度 。

化学反应分析

Enzymatic Oxidation via Chloroperoxidase (CPO)

Ampicillin sodium undergoes oxidation by the enzyme CPO in the presence of hydrogen peroxide (H₂O₂), producing fluorescent byproducts. Key findings include:

-

Reaction kinetics : Achieves ~80% conversion in 1 hour, with a pseudo-first-order rate constant of .

-

Fluorescence characteristics : Oxidized products exhibit fluorescence with a maximum emission at 460 nm .

-

Reaction optimization : Higher fluorescence intensity correlates with increased reaction time and low CPO concentrations due to potential secondary modifications of fluorescent intermediates .

| Parameter | Value/Condition |

|---|---|

| Reaction time | 1 hour (80% conversion) |

| Rate constant | |

| Excitation wavelength | 460 nm (fluorescence) |

Reaction with Carbonyl Compounds

-

Non-selectivity : Similar pyrazinones form with acetaldehyde, propionaldehyde, and acetone, with varying yields .

-

Time dependence : Reaction efficiency increases with prolonged incubation (e.g., 2 hours for formaldehyde) .

| Carbonyl Compound | Major Product | Maximum Yield |

|---|---|---|

| Formaldehyde | 3-phenyl-pyrazin-2-one (1 ) | 775 μM |

| Acetaldehyde | 6-substituted pyrazinones (3 ) | 400 μM |

| Acetone | Pyrazinone (5 ) | 60 μM |

Hydrolytic Degradation and Stability

Ampicillin sodium degrades in aqueous solutions, with stability influenced by temperature and solvent:

| Solvent | Storage Condition | Initial Concentration | Remaining Concentration (After 7 Days) |

|---|---|---|---|

| NS | 4°C | 30 mg/mL | 94% |

| SW | 25°C | 30 mg/mL | 80% |

Thermal Decomposition

Ampicillin sodium decomposes above 215°C, producing hazardous combustion products:

-

Decomposition products : Unspecified but likely include nitrogen oxides and sulfur-containing compounds .

-

Safety considerations : Requires storage away from heat sources to prevent violent reactions .

Biochemical Mechanism of Action

Ampicillin sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), blocking peptidoglycan cross-linking . This reaction is critical for its antimicrobial activity:

-

Target interaction : Disrupts transpeptidase/transglycosylase enzymes in the bacterial cell wall .

-

Structural basis : The β-lactam ring facilitates covalent binding to PBPs .

Oligomerization in Aqueous Solutions

In aqueous environments, ampicillin sodium undergoes polymerization, forming oligomeric products . This reaction is influenced by:

科学研究应用

Apalcillin is a semi-synthetic penicillin derivative with a broad spectrum of antibacterial activity . It is derived from ampicillin, modified with a naphthyridine group . Research indicates that Apalcillin sodium has a similar antibacterial spectrum to piperacillin but demonstrates increased effectiveness against Pseudomonas aeruginosa and Acinetobacter spp. .

Mechanism of Action

Apalcillin functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits peptidoglycan synthesis, a crucial component of bacterial cell walls . This mechanism is common among penicillin-type antibiotics .

Apalcillin versus Ampicillin

Apalcillin is a naphthydridine derivative of ampicillin . Ampicillin, a broad-spectrum penicillin antibiotic, contains an amino group that facilitates its penetration through the outer membranes of some Gram-negative bacteria . Apalcillin is more active against Pseudomonas aeruginosa and Acinetobacter spp. compared to other penicillins .

Medical Applications

Apalcillin is used to treat bacterial infections, with a focus on its enhanced activity against specific resistant strains .

- Apalcillin is particularly useful against Acinetobacter spp., where it shows unique activity compared to other penicillins .

- It is used to treat infections caused by susceptible bacteria, similar to other broad-spectrum penicillins .

Clinical Studies and Findings

Clinical studies have examined the effects of apalcillin on renal function. One study found that while apalcillin can compete with p-aminohippurate (PAH) for proximal tubular secretion in the kidneys, it does not typically induce further renal dysfunction .

- A study involving human volunteers showed that apalcillin infusion significantly decreased PAH clearance, indicating competition for renal tubular secretion .

- The same study found no significant changes in creatinine or inulin clearances, nor in urinary electrolyte output, suggesting no additional renal dysfunction .

Resistance

Some bacterial strains that produce high amounts of β-lactamases may develop resistance to apalcillin .

Veterinary Applications

Ampicillin, a related compound, has veterinary applications. "Amp-Equine" is listed as a synonym for ampicillin sodium .

Research and Laboratory Applications

This compound is also applicable in laboratory settings .

- It can be used in cell culture media to inhibit the growth of Gram-positive and Gram-negative bacteria .

- Solutions of ampicillin, can be sterilized by filtration through a 0.22 micron filter .

- It inhibits bacterial cell-wall synthesis by inactivating transpeptidases on the inner surface of the bacterial cell membrane .

作用机制

Lumota 的作用机制涉及它与特定分子靶标和途径的相互作用。已知它可以调节各种生化途径,从而导致其观察到的效果。 该化合物独特的结构使其能够与特定的受体或酶结合,改变其活性并导致所需的生物学或化学结果 。

属性

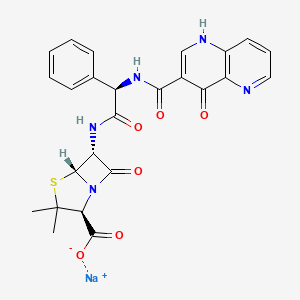

CAS 编号 |

58795-03-2 |

|---|---|

分子式 |

C25H22N5NaO6S |

分子量 |

543.5 g/mol |

IUPAC 名称 |

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1 |

InChI 键 |

DIGBQDMXLUJMHN-UHFFFAOYSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

外观 |

Solid powder |

Key on ui other cas no. |

58795-03-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。